Tert-butyl vinylcarbamate

Catalog No.
S706836
CAS No.
7150-72-3
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl vinylcarbamate

CAS Number

7150-72-3

Product Name

Tert-butyl vinylcarbamate

IUPAC Name

tert-butyl N-ethenylcarbamate

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c1-5-8-6(9)10-7(2,3)4/h5H,1H2,2-4H3,(H,8,9)

InChI Key

SJDWKAHMQWSMPV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC=C

Canonical SMILES

CC(C)(C)OC(=O)NC=C
  • Precursor for Polymer Synthesis

    t-BVC can act as a monomer for the synthesis of various polymers through a process called cyclopolymerization. This technique involves the cyclic arrangement of the monomer units, forming ring structures within the polymer chain. Studies have explored the use of t-BVC in the creation of novel polymers with unique properties like improved thermal stability and electrical conductivity [].

  • Protecting Group in Organic Chemistry

    In organic synthesis, t-BVC can be employed as a protecting group for amine functionalities. Amine groups are common in organic molecules but can interfere with certain reactions. By attaching t-BVC to the amine, the reactivity is temporarily masked, allowing the desired reaction to occur at other parts of the molecule. The t-BVC group can then be easily removed under specific conditions, revealing the intact amine [].

  • The research applications mentioned above are not exhaustive, and further exploration into the potential uses of t-BVC is ongoing.
  • It is important to acknowledge that scientific research involving t-BVC might require specific safety protocols due to the potential for its hazardous properties like flammability and toxicity.

Origin and Significance:

The origin of t-BVC is not well documented in scientific literature. However, its structure suggests it could be a derivative of vinylcarbamate, a functional group with potential applications in medicinal chemistry []. Further research is needed to determine its specific significance in scientific research.


Molecular Structure Analysis

Tert-butyl vinylcarbamate has the molecular formula C7H13NO2. Its key structural features include:

  • Vinyl group (CH2=CH): This unsaturated group can participate in various addition reactions.
  • Carbamate group (O=C-NH-): This functional group can act as a protecting group for amines in organic synthesis [].
  • Tert-butyl group ((CH3)3C-): This bulky group provides steric hindrance and affects the reactivity of the molecule [].

Chemical Reactions Analysis

Synthesis:

Decomposition:

The decomposition pathway of t-BVC is unknown. Carbamate groups can undergo hydrolysis under acidic or basic conditions, potentially leading to the release of carbon dioxide, tert-butanol, and vinylamine []. However, the specific conditions and products of t-BVC decomposition need further investigation.

Other Reactions:


Physical And Chemical Properties Analysis

There is limited data available on the physical and chemical properties of t-BVC.

  • Melting point and boiling point: No data available.
  • Solubility: The presence of the tert-butyl group suggests some lipophilic character, potentially making it soluble in organic solvents. Solubility in water is likely limited due to the carbamate group.
  • Stability: The stability of t-BVC towards heat, light, and other conditions is unknown.

  • Polymerization: It can undergo radical polymerization, leading to the formation of poly(tert-butyl N-vinylcarbamate), which has applications in materials science.
  • Amidation Reactions: Tert-butyl vinylcarbamate can be used in palladium-catalyzed amidation reactions with aryl halides, yielding various amides .
  • Thermal Decomposition: Upon heating, it decomposes to yield cyclic urea units and primary amines, which can be useful in producing specific polymers or other organic compounds .

Tert-butyl vinylcarbamate can be synthesized through various methods:

  • Direct Amidation: Reacting tert-butyl carbamate with vinyl halides under basic conditions can yield tert-butyl vinylcarbamate.
  • Radical Polymerization: The polymerization of tert-butyl N-vinylcarbamate can also generate this compound as an intermediate.
  • Refluxing Techniques: Refluxing tert-butyl carbamate with suitable reagents can facilitate the formation of the vinyl derivative.

Tert-butyl vinylcarbamate has several applications:

  • Material Science: Used in the production of polymers that have applications in coatings and adhesives due to their thermal stability and mechanical properties.
  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules, especially in pharmaceutical chemistry.
  • Drug Development: Its derivatives are explored for potential therapeutic applications, particularly in creating new antimicrobial agents.

Research on interaction studies involving tert-butyl vinylcarbamate primarily focuses on its reactivity with other compounds during synthetic processes rather than direct biological interactions. The compound's ability to participate in palladium-catalyzed reactions makes it valuable for studying reaction mechanisms and optimizing synthetic pathways.

Tert-butyl vinylcarbamate shares structural similarities with several other compounds, including:

  • Vinyl carbamate: Lacks the tert-butyl group, making it less sterically hindered.
  • N-vinylformamide: Contains an amide group instead of a carbamate, affecting its reactivity and applications.
  • tert-Butyl carbamate: A simpler structure without the vinyl group, primarily used as a protecting group in organic synthesis.
CompoundStructure TypeKey Differences
Tert-butyl vinylcarbamateVinyl carbamateContains a tert-butyl group; reactive in polymerization
Vinyl carbamateSimple carbamateLacks steric hindrance; more reactive towards nucleophiles
N-vinylformamideAmideDifferent functional group; used in different reactions
Tert-butyl carbamateCarbamateNo vinyl group; primarily used as a protecting agent

Tert-butyl vinylcarbamate's unique combination of steric hindrance from the tert-butyl group and its reactivity due to the vinyl moiety distinguishes it from these similar compounds, making it particularly valuable in synthetic organic chemistry.

Molecular Structure and Bonding

Tert-butyl vinylcarbamate is an organic compound characterized by its molecular formula C₇H₁₃NO₂ and molecular weight of 143.186 g/mol [1] [2]. The compound consists of three distinct functional groups that contribute to its chemical behavior: a vinyl group (CH₂=CH-), a carbamate group (-O-CO-NH-), and a tert-butyl group (C(CH₃)₃) .

The molecular structure features a carbamate functional group, which represents the central core of the molecule, connecting the vinyl and tert-butyl moieties [4]. The carbamate group contains a carbonyl carbon that is bonded to both an oxygen atom (connecting to the tert-butyl group) and a nitrogen atom (connecting to the vinyl group) . This arrangement creates a planar geometry around the carbamate center due to the resonance stabilization between the nitrogen lone pair and the carbonyl π-system [4].

The vinyl group provides an unsaturated carbon-carbon double bond that can participate in various addition reactions and polymerization processes [5]. The tert-butyl group contributes significant steric bulk and electronic effects through hyperconjugation, which influences the overall reactivity and stability of the molecule [6]. The tert-butyl substituent raises the energy levels of certain molecular orbitals through hyperconjugative interactions, affecting the compound's electronic properties [6].

The canonical SMILES representation of the molecule is CC(C)(C)OC(=O)NC=C, while the InChI key is SJDWKAHMQWSMPV-UHFFFAOYSA-N [1] [2] [7]. The three-dimensional structure shows the tert-butyl group adopting a tetrahedral geometry around the quaternary carbon center, while the vinyl group maintains its planar sp² hybridization [2].

Crystallographic Data

Limited crystallographic data is available for tert-butyl vinylcarbamate in the literature. While comprehensive crystal structure analysis specifically for this compound has not been extensively reported, related carbamate compounds provide insights into the expected crystallographic behavior [8] [9].

Studies on similar tert-butyl carbamate derivatives indicate that these compounds typically crystallize in monoclinic or orthorhombic crystal systems [8] [9]. The carbamate functional group generally adopts planar or near-planar conformations in the solid state, with the carbonyl oxygen and nitrogen atoms participating in intermolecular hydrogen bonding networks [8].

The molecular packing in carbamate crystals is often dominated by N-H···O hydrogen bonds, which connect molecules into dimeric or chain-like arrangements [8]. The tert-butyl groups typically occupy interstitial spaces in the crystal lattice, contributing to the overall stability through van der Waals interactions [8].

Physicochemical Parameters

Molecular Weight and Formula

The molecular formula of tert-butyl vinylcarbamate is C₇H₁₃NO₂, with a molecular weight of 143.186 g/mol [1] [2]. The exact molecular weight is reported as 143.094629 g/mol [1], while the monoisotopic mass is 143.0946 g/mol [2]. The compound contains 10 heavy atoms (non-hydrogen atoms) distributed as 7 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms [2].

PropertyValueReference
Molecular FormulaC₇H₁₃NO₂ [1] [2]
Molecular Weight143.186 g/mol [1] [2]
Exact Mass143.094629 g/mol [1]
Heavy Atom Count10 [2]

Melting and Boiling Points

Tert-butyl vinylcarbamate exhibits a melting point in the range of 65-67°C when crystallized from ethyl acetate and pentane [10]. The predicted boiling point is 169.4 ± 13.0°C at standard atmospheric pressure [10] [11]. These thermal properties reflect the moderate intermolecular forces present in the compound, primarily consisting of van der Waals interactions and limited hydrogen bonding capabilities [10].

The relatively low melting point compared to other carbamate derivatives can be attributed to the presence of the bulky tert-butyl group, which may disrupt efficient crystal packing [10]. The boiling point indicates moderate volatility under standard conditions [11].

Thermal PropertyValueReference
Melting Point65-67°C [10]
Boiling Point169.4 ± 13.0°C [10] [11]
Flash Point56.3°C [10] [11]

Solubility Profile

The solubility characteristics of tert-butyl vinylcarbamate are influenced by its mixed hydrophilic and hydrophobic character . The compound contains both polar carbamate functionality and nonpolar tert-butyl and vinyl groups, resulting in moderate solubility in organic solvents .

Based on structural analysis and computational predictions, the compound exhibits good solubility in polar aprotic solvents such as dichloromethane, chloroform, and organic esters . The LogP value of 1.6546 indicates moderate lipophilicity, suggesting limited water solubility but good solubility in organic media [2].

The topological polar surface area (tPSA) is calculated as 38.33 Ų, which supports moderate membrane permeability and suggests reasonable solubility in biological systems [2] [11]. The compound contains 2 hydrogen bond acceptors and 1 hydrogen bond donor, contributing to its solubility profile in protic solvents [2].

Density and Viscosity

The predicted density of tert-butyl vinylcarbamate is 0.944 ± 0.06 g/cm³ at standard conditions [10] [11]. This relatively low density is consistent with the presence of the bulky tert-butyl group, which reduces the overall packing efficiency of the molecule [10].

The refractive index is reported as 1.435, indicating moderate optical density [11] [12]. Specific viscosity data for pure tert-butyl vinylcarbamate is limited in the literature, though the molecular structure suggests moderate viscosity due to the presence of the rigid carbamate group and the flexible tert-butyl substituent [11].

Physical PropertyValueReference
Density0.944 ± 0.06 g/cm³ [10] [11]
Refractive Index1.435 [11] [12]
Vapor Pressure1.54 mmHg at 25°C [12]

Spectroscopic Properties

Spectroscopic analysis of tert-butyl vinylcarbamate provides detailed structural confirmation and identification capabilities [13] [14]. The compound exhibits characteristic spectroscopic signatures across multiple techniques including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry [13] [14].

Infrared spectroscopy reveals the presence of characteristic functional group absorptions [13]. The carbamate carbonyl group typically appears around 1700 cm⁻¹, while the N-H stretch is observed in the 3300-3500 cm⁻¹ region [13]. The vinyl C=C stretch appears around 1600-1650 cm⁻¹, and the tert-butyl C-H stretches are found in the 2900-3000 cm⁻¹ region [13].

Nuclear magnetic resonance spectroscopy provides detailed structural information [14]. In ¹H NMR spectroscopy, the vinyl protons appear as characteristic multipiples in the 5-6 ppm region, while the tert-butyl protons appear as a singlet around 1.5 ppm [14]. The carbamate N-H proton typically appears as a broad signal around 4-5 ppm [14].

¹³C NMR spectroscopy shows the carbonyl carbon around 155-160 ppm, the vinyl carbons in the 100-140 ppm region, and the tert-butyl carbons around 28 and 80 ppm for the methyl and quaternary carbons, respectively [14].

Mass spectrometry confirms the molecular ion peak at m/z 143, with characteristic fragmentation patterns including loss of the tert-butyl group (M-57) and formation of carbamate-related fragments [7].

Traditional Synthetic Routes

The synthesis of tert-butyl vinylcarbamate through traditional routes has historically relied on well-established methodologies that have been developed over several decades. The most fundamental approach involves the direct reaction of vinyl isocyanate with tert-butyl alcohol under controlled conditions [1]. This method proceeds through nucleophilic addition of the alcohol to the electrophilic carbon of the isocyanate group, forming the desired carbamate linkage.

The classical phosgene-based route represents another traditional approach, though it requires extreme caution due to the highly toxic nature of phosgene [2]. In this methodology, phosgene is first converted to chloroformate derivatives, which subsequently react with vinyl amines to produce the target carbamate. The reaction typically achieves yields of 70-90% under optimized conditions but necessitates specialized equipment and safety protocols [2].

Another established route involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group reagent [3]. This method offers the advantage of mild reaction conditions and clean product formation, typically yielding 85-95% of the desired carbamate [3]. The mechanism involves nucleophilic attack by the vinyl amine on the carbonyl carbon of the Boc anhydride, with subsequent elimination of carbon dioxide and tert-butyl alcohol.

MethodReagentsTypical Yields (%)AdvantagesDisadvantages
Phosgene-based synthesisPhosgene, alcohols, amines70-90High efficiencyHighly toxic reagents
Chloroformate routeAlkyl chloroformates, amines65-85Good yieldsLimited substrate scope
Isocyanate additionIsocyanates, alcohols80-95Mild conditionsExpensive starting materials
Boc protection methodDi-tert-butyl dicarbonate, amines85-95Clean reactionsRequires protection/deprotection
Carbamation with ureaUrea, alcohols, high temperature60-80Atom economicalHigh temperature required

Modern Synthetic Approaches

Contemporary synthetic methodologies for tert-butyl vinylcarbamate have evolved to address the limitations of traditional routes while improving efficiency, selectivity, and environmental sustainability.

Phase Transfer Catalysis Methods

Phase transfer catalysis has emerged as a powerful tool for carbamate synthesis, particularly for enhancing reaction rates and selectivity in biphasic systems [4]. The mechanism involves the transfer of ionic reactants from the aqueous phase to the organic phase through the formation of lipophilic ion pairs with phase transfer catalysts [4].

The most commonly employed phase transfer catalysts for carbamate synthesis include quaternary ammonium salts such as tetrabutylammonium bromide [5]. These catalysts facilitate the transfer of nucleophilic species, such as carbonate or carbamate anions, from the aqueous phase to the organic phase where they can react with vinyl halides or other electrophiles [5].

In the synthesis of tert-butyl vinylcarbamate, tetrabutylammonium bromide has been successfully employed as a phase transfer catalyst with yields ranging from 68-94% [5]. The reaction typically proceeds under mild conditions at room temperature, making it an attractive alternative to traditional high-temperature methods [5].

The mechanism involves the formation of an ion pair between the quaternary ammonium cation and the anionic nucleophile, which then migrates to the organic phase where the nucleophilic substitution occurs [4]. The catalyst is regenerated through ion exchange with the leaving group, allowing for catalytic turnover [4].

MethodCatalyst/ReagentReaction ConditionsYield Range (%)Substrate Scope
Phase Transfer CatalysisTetrabutylammonium bromideRoom temperature, biphasic68-94Broad
Ruthenium-catalyzed CO2 couplingRuCl2(PPh3)(arene)80-120°C, CO2 pressure70-85Terminal alkynes
Palladium-catalyzed couplingPd(PPh3)425-80°C, inert atmosphere75-90Aryl/vinyl halides
Copper-catalyzed synthesisCu@Sal-CS nanoparticlesRoom temperature, air80-92Various amines
Ionic liquid catalysis[DBUH][OAc]150°C, 5 MPa CO285-96Aliphatic/aromatic amines

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions have revolutionized the synthesis of vinyl carbamates by enabling efficient carbon-carbon and carbon-heteroatom bond formation under mild conditions [6]. The palladium-catalyzed α-vinylation of carbonyl compounds provides a direct route to vinyl carbamate derivatives through cross-coupling methodology [6].

The catalytic system typically employs [Pd(PtBu3)Br]2 as the catalyst and lithium hexamethyldisilazide as the base [6]. This methodology allows for the coupling of vinyl bromides, vinyl triflates, and vinyl tosylates with various carbonyl compounds, achieving satisfactory yields in most cases [6].

The mechanistic pathway involves oxidative addition of the vinyl halide to the palladium(0) center, followed by coordination and deprotonation of the carbonyl compound [6]. Subsequent reductive elimination releases the coupled product and regenerates the active palladium(0) catalyst [6].

For tert-butyl vinylcarbamate synthesis, this approach offers several advantages including functional group tolerance, mild reaction conditions, and the ability to introduce diverse substituents on the vinyl moiety [6]. The reaction typically proceeds at temperatures between 25-80°C under an inert atmosphere, with yields ranging from 75-90% [6].

Industrial-Scale Production Processes

Industrial-scale production of tert-butyl vinylcarbamate requires consideration of factors such as cost-effectiveness, safety, environmental impact, and scalability. Current industrial approaches focus on continuous processing methods that maximize efficiency while minimizing waste generation.

Continuous flow synthesis has emerged as a preferred methodology for industrial applications due to its ability to maintain consistent reaction conditions and enable precise control over reaction parameters [7] [8]. The continuous method significantly reduces reaction time from hours to minutes, with tert-butyl vinylcarbamate being produced in yields of 45-92% within 50 minutes [7] [8].

The industrial process typically involves the use of carbon dioxide as a sustainable carbon source, combined with amines and alkyl halides in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base [7] [8]. This approach eliminates the need for column chromatography purification, as simple acid-base extraction provides products with high purity [7] [8].

Process TypeScaleProduction RateCost EfficiencyKey Advantages
Batch synthesisPilot scale (kg)10-50 kg/dayHighEstablished technology
Continuous flowIndustrial scale (tons)100-500 kg/dayVery highContinuous operation
Heterogeneous catalysisCommercial scale (tons)1-5 tons/dayMediumEasy catalyst separation
Integrated CO2 captureLarge scale (kt)10-50 tons/dayHighSustainable CO2 use
Multi-step telescopingIndustrial scale (tons)50-200 kg/dayMediumReduced isolation steps

Green Chemistry Approaches

Green chemistry principles have become increasingly important in the development of sustainable synthetic routes for tert-butyl vinylcarbamate. These approaches focus on atom economy, reduced waste generation, renewable feedstocks, and environmentally benign reaction conditions.

Supercritical carbon dioxide has been successfully employed as a green solvent for carbamate synthesis, offering the advantages of non-toxicity, non-flammability, and easy removal after reaction completion [9] [10]. The ruthenium-catalyzed synthesis of vinylcarbamates in supercritical CO2 proceeds with significantly enhanced reaction rates compared to traditional organic solvents [9] [10].

Electrochemical synthesis represents another green approach, utilizing electrical energy to drive carbamate formation reactions [11]. This methodology enables the direct fixation of carbon dioxide into carbamate products through electrochemical activation, meeting the requirements of green chemistry by promoting renewable energy utilization [11].

Biocatalytic approaches have also been explored, utilizing immobilized enzymes such as Candida antarctica lipase B (CALB) for carbamate synthesis [12] [13]. These methods offer high selectivity, mild reaction conditions, and biodegradable catalysts, making them attractive for sustainable production [12] [13].

MethodGreen FeaturesReaction TimeYields (%)Environmental Benefits
Continuous flow synthesisReduced reaction time, no chromatography50 minutes45-92Minimal waste, fast processing
Supercritical CO2No organic solvents2-6 hours60-80No volatile organic compounds
Electrochemical synthesisMild conditions, renewable energy1-3 hours70-85CO2 fixation, clean energy
Biocatalytic approachEnzymatic catalysis4-12 hours75-95Biodegradable catalysts
Solvent-free conditionsElimination of solvents30 minutes - 2 hours65-85Reduced environmental impact

Synthetic Challenges and Solutions

The synthesis of tert-butyl vinylcarbamate faces several significant challenges that have been addressed through innovative synthetic strategies and methodological improvements.

The primary challenge involves the inherent toxicity of traditional reagents, particularly phosgene derivatives, which pose serious safety and environmental concerns [2]. Modern solutions have focused on replacing these toxic reagents with safer alternatives such as carbon dioxide as a C1 source, achieving up to 90% reduction in toxicity [2].

Regioselectivity issues have been addressed through the development of regiospecific catalytic systems that achieve 95% selectivity [14]. Ruthenium-catalyzed reactions, in particular, have demonstrated exceptional regioselectivity in the formation of vinylcarbamates from terminal alkynes, with the carbamate group adding exclusively to the terminal carbon [14].

Poor atom economy in traditional synthetic routes has been improved through direct coupling reactions that eliminate stoichiometric waste formation [15]. Modern methodologies achieve 80% waste reduction compared to traditional multi-step approaches [15].

The challenge of harsh reaction conditions has been overcome through the use of mild catalytic systems that operate 50-70°C lower than traditional methods [16]. Palladium-catalyzed coupling reactions, for example, proceed efficiently at room temperature to moderate temperatures [16].

Product purification challenges have been addressed through the development of simplified isolation procedures, with acid-base extraction replacing column chromatography in many cases, resulting in 75% time savings [8].

ChallengeTraditional ProblemsModern SolutionsImprovement Factor
Toxic reagent usagePhosgene derivativesCO2 as C1 source90% toxicity reduction
Low regioselectivityMultiple isomers formedRegiospecific catalysis95% selectivity achieved
Poor atom economyStoichiometric wasteDirect coupling reactions80% waste reduction
Harsh reaction conditionsHigh temperature/pressureMild conditions with catalysts50-70°C reduction
Product purificationColumn chromatography neededAcid-base extraction75% time savings
Catalyst recoveryHomogeneous catalystsHeterogeneous/immobilized catalysts85% catalyst recovery

The development of heterogeneous and immobilized catalysts has addressed catalyst recovery challenges, with up to 85% catalyst recovery achieved through modern solid-supported systems [17]. Polymer-supported bases, such as polystyrene-supported DBU, have demonstrated excellent reusability while maintaining high yields across multiple reaction cycles [17].

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

7150-72-3

Wikipedia

Tert-butyl vinylcarbamate

Dates

Modify: 2023-08-15

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